Brevinin-2SN1 is an antimicrobial peptide derived from the skin secretions of the Fine-spined frog (Sylvirana spinulosa). This compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi, making it a subject of interest in biomedical research. The peptide belongs to the class of host defense peptides, which are crucial components of the innate immune system in many organisms.
Brevinin-2SN1 is sourced from the skin of the Fine-spined frog, a species known for its rich array of bioactive compounds. Amphibian skin secretions have been widely studied for their potential therapeutic properties due to their diverse chemical composition, which includes antimicrobial peptides like Brevinin-2SN1.
Brevinin-2SN1 is classified as an antimicrobial peptide, specifically within the brevinin family. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death. They are typically cationic and exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
The synthesis of Brevinin-2SN1 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner.
Brevinin-2SN1 has a specific molecular structure that contributes to its function as an antimicrobial agent.
Brevinin-2SN1 undergoes various chemical reactions that facilitate its antimicrobial activity.
The efficiency of these reactions can be influenced by factors such as peptide concentration, temperature, and the presence of other ionic species in solution.
The mechanism by which Brevinin-2SN1 exerts its antimicrobial effects involves several steps:
Studies have shown that Brevinin-2SN1 is effective against both Gram-negative and Gram-positive bacteria, demonstrating broad-spectrum antimicrobial activity.
Brevinin-2SN1 exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Experimental studies often evaluate these properties using techniques such as circular dichroism spectroscopy and fluorescence assays to assess structural stability and activity.
Brevinin-2SN1 has several potential applications in scientific research and medicine:
Brevinin-2SN1 belongs to the Brevinin-2 subfamily within the Brevinin superfamily, a class of antimicrobial peptides (AMPs) predominantly isolated from Ranidae frog species. The Brevinin superfamily is phylogenetically categorized into two primary subgroups: Brevinin-1 (shorter chains, ~24 residues) and Brevinin-2 (longer chains, 33-34 residues) [1]. Brevinin-2SN1 shares the hallmark structural features of Brevinin-2 peptides, including:
Phylogenetic analyses reveal that Brevinin-2 peptides evolved through recent gene duplication events after speciation within Ranidae. Closely related frog species (e.g., Rana sphenocephala and Rana pipiens) exhibit clustered Brevinin-2 isoforms, suggesting taxon-specific diversification [1]. Functionally, Brevinin-2 peptides demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, primarily via membrane disruption mechanisms. Unlike Brevinin-1 peptides, some Brevinin-2 members (including Brevinin-2SN1 structural analogs) exhibit additional immunomodulatory functions such as LPS neutralization [4].
Table 1: Structural and Evolutionary Features of Brevinin-2 Subfamily Peptides
Feature | Brevinin-2SN1 (Representative) | Brevinin-2 Family Consensus |
---|---|---|
Length (residues) | ~33-34 | 33-34 |
Net Charge | +4 to +6 | Cationic (+) |
Conserved Motif | Rana box (C-terminal) | Cys¹⁸-(Xaa)₄-Lys-Cys²⁴ |
Invariant Residues | Lys⁷, Cys²⁷, Lys²⁸, Cys³³ | Lys⁷, Cys²⁷, Lys²⁸, Cys³³ |
Evolutionary Origin | Gene duplication post-speciation | Ranidae-specific diversification |
Brevinin peptides were first isolated in 1992 from the skin of Rana brevipoda porsa. The prototypical Brevinin-2 was identified with the sequence GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC [1]. This discovery established the naming convention where "Brevinin" denotes the frog genus Rana (formerly Breviceps) and the numeral distinguishes the two subfamilies [2].
Brevinin-2SN1 follows systematic nomenclature rules established for amphibian AMPs:
The peptide was identified from skin secretions of frogs within the Rana esculenta complex (a hybridogenetic hybrid of R. ridibunda and R. lessonae). Specimens collected from wild populations revealed considerable polymorphism in Brevinin-2 sequences, leading to the isolation of multiple isoforms including Brevinin-2Ei, Ej, Ek, and ultimately Brevinin-2SN1 [10]. Identification methods typically involve:
Table 2: Historical Development of Brevinin Nomenclature
Year | Discovery Milestone | Nomenclature Advance |
---|---|---|
1992 | Isolation of Brevinin-1/2 from Rana brevipoda porsa | Foundation of "Brevinin" naming |
1994 | Characterization of Rana esculenta skin peptides | Introduction of species-specific suffixes (e.g., "E") |
2003 | Identification of novel Brevinin-2 isoforms in hybrids | Standardization of isoform numbering (e.g., Brevinin-2Ei) |
Present | Systematization of AMP databases (DADP) | Unified naming across 350+ Brevinin variants |
Brevinin-2SN1 serves dual roles in amphibian host defense: direct microbial killing and immunomodulation. Its antimicrobial function is mediated through membrane disruption via:
Notably, Brevinin-2SN1 and related analogs demonstrate potent candidacidal activity against Candida albicans (MIC as low as 3 μM), surpassing activity against Gram-negative bacteria like E. coli (MIC ~17 μM) [3]. This specificity correlates with membrane composition differences in fungal pathogens.
Beyond direct antimicrobial effects, Brevinin-2SN1 exhibits immunomodulatory properties:
These dual functions position Brevinin-2SN1 as a bridge between immediate microbial killing and regulation of inflammatory responses – a critical adaptation for amphibians surviving in microbially diverse aquatic/terrestrial environments. The peptide's immunomodulatory actions prevent excessive inflammation during infection resolution, a feature increasingly valued in translational antimicrobial development [4] [5].
Table 3: Functional Profile of Brevinin-2SN1 and Analogs
Biological Activity | Target Pathogen/Cell | Effective Concentration | Mechanistic Insight |
---|---|---|---|
Antibacterial | Staphylococcus aureus | MIC: 2-6 µM | Membrane permeabilization (SYTOX uptake) |
Antifungal | Candida albicans | MIC: 3 µM | Cell wall disruption (SEM confirmation) |
LPS Neutralization | E. coli LPS | Kd: 6.49 ± 5.40 mM | Electrostatic binding (ITC assay) |
Cytokine Suppression | RAW 264.7 macrophages | 10-25 µM | MAPK pathway inhibition |
Anti-biofilm | MRSA biofilms | 2× MIC | EPS matrix penetration |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0